Bienvenue dans la boutique en ligne BenchChem!

13,14-Dihydro-15-keto prostaglandin D2-d4

Mass Spectrometry Quantitative Analysis Internal Standard

13,14-Dihydro-15-keto Prostaglandin D2-d4 (DK-PGD2-d4) is a deuterium-labeled metabolite of Prostaglandin D2 (PGD2), with a molecular formula of C20H28D4O5 and a molecular weight of 356.49. It contains four deuterium atoms at the 3, 3′, 4, and 4′ positions, providing a +4 Da mass shift relative to its unlabeled counterpart.

Molecular Formula C20H32O5
Molecular Weight 356.5 g/mol
Cat. No. B163474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-Dihydro-15-keto prostaglandin D2-d4
SynonymsPGD2-d4
Molecular FormulaC20H32O5
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2
InChIKeyBHMBVRSPMRCCGG-DCNIGHKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13,14-Dihydro-15-keto Prostaglandin D2-d4 (DK-PGD2-d4) for LC-MS Quantification: Baseline Characteristics and Procurement Essentials


13,14-Dihydro-15-keto Prostaglandin D2-d4 (DK-PGD2-d4) is a deuterium-labeled metabolite of Prostaglandin D2 (PGD2), with a molecular formula of C20H28D4O5 and a molecular weight of 356.49 . It contains four deuterium atoms at the 3, 3′, 4, and 4′ positions, providing a +4 Da mass shift relative to its unlabeled counterpart [1]. This compound is classified as a stable isotope-labeled internal standard, specifically intended for use in GC- or LC-mass spectrometry to enable accurate quantification of endogenous 13,14-dihydro-15-keto PGD2 (DK-PGD2) in biological matrices [2].

The Case Against Generic Substitution: Why 13,14-Dihydro-15-keto PGD2-d4 Outperforms Unlabeled or Alternative Standards


Substituting this specific deuterated standard with an unlabeled compound, a different deuterated analog (e.g., d9), or a structural analog from a different prostaglandin pathway (e.g., PGE2 or PGF2α metabolites) introduces significant and quantifiable risks to analytical accuracy. Unlabeled DK-PGD2 is chemically identical to the endogenous analyte, making it impossible to distinguish in MS, leading to sample contamination and inaccurate quantification [1]. Using a deuterated analog with a different mass shift, such as DK-PGD2-d9, can cause chromatographic retention time shifts due to the isotope effect, and may not fully compensate for matrix effects across the entire elution window of the native analyte [2]. Critically, substituting with a standard from a different pathway, such as 13,14-dihydro-15-keto PGE2-d4, results in cross-analyte interference in biological matrices where both PGD2 and PGE2 metabolites are co-synthesized, as evidenced by distinct and opposite functional responses in tissue models [3].

Quantitative Evidence Guide: Data-Driven Differentiation of 13,14-Dihydro-15-keto PGD2-d4 for Method Development and Procurement


Targeted Mass Shift: Comparing the +4 Da Isotope Label of DK-PGD2-d4 vs. +9 Da DK-PGD2-d9 for LC-MS/MS Precision

The specific +4 Da mass shift of DK-PGD2-d4 provides a direct analytical advantage in certain LC-MS/MS configurations, particularly when multiple metabolites are monitored in a single run. DK-PGD2-d9, while providing a larger mass shift, can exhibit slightly longer retention times and a different chromatographic peak shape due to the inverse isotope effect of nine deuteriums on the lipophilic prostaglandin side chain [1]. This can lead to decreased precision and accuracy in matrix effect correction compared to the +4 Da analog which more closely mimics the native analyte's retention behavior [1].

Mass Spectrometry Quantitative Analysis Internal Standard

Quantitative Cross-Selectivity Evidence: DK-PGD2 Exhibits Opposite Functional Activity to 11β-PGF2α in Colonic Epithelium

In canine colonic mucosal preparations, 13,14-dihydro-15-keto-PGD2 (DK-PGD2) and 11β-PGF2α, both PGD2 metabolites, exhibit diametrically opposed functional effects on ion transport. DK-PGD2 consistently produced only dose-dependent decreases in short-circuit current (Isc) [1]. In contrast, 11β-PGF2α consistently elicited only dose-dependent increases in Isc [1]. This functional divergence demonstrates that the two metabolites activate distinct and opposing signaling pathways, highlighting DK-PGD2's unique biological signature.

Prostaglandin Pharmacology Functional Assays Receptor Selectivity

Selective Agonism of the CRTH2/DP2 Receptor: DK-PGD2 vs. PGD2 Receptor Affinity Rank Order

13,14-dihydro-15-keto PGD2 (DK-PGD2) exhibits a unique selectivity profile for the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells, also known as DP2) receptor. In competitive binding assays using human CRTH2 receptors expressed in HEK293 cells, DK-PGD2 demonstrated high affinity with a Ki value of 5.6 nM [1]. Critically, its rank order of potency at the CRTH2 receptor (PGD2 > DK-PGD2 > 15-deoxy-Δ12,14-PGJ2 > PGJ2 > Δ12-PGJ2) is in sharp contrast to its rank order at the DP1 receptor, where DK-PGD2 is the least potent among these compounds [1]. This distinct receptor selectivity is a key differentiator.

Receptor Pharmacology Binding Affinity CRTH2 Agonist

Functional Validation of Selective Agonism: DK-PGD2 Induces Mast Cell Signaling While DP-Selective Agonist BW245C Does Not

The functional selectivity of DK-PGD2 for the CRTH2 receptor is further validated in murine bone marrow-derived mast cells (BMMCs). Activation of CRTH2 by either PGD2 or the CRTH2-specific agonist DK-PGD2 resulted in Ca2+ mobilization and phosphorylation of p42/p44 ERK kinases [1]. This signaling response was not observed with DP1-selective agonists [1]. This provides functional evidence that DK-PGD2 exclusively triggers the CRTH2 pathway, a property not shared by PGD2 (which activates both DP1 and CRTH2) or other metabolites.

Cell Signaling CRTH2 Agonist Allergy & Inflammation

Analytical Application: DK-PGD2-d4 as an Internal Standard for Urinary PGD2 Metabolite Profiling in Atopic Dermatitis

In a murine model and human study of atopic dermatitis, urinary lipid profiling revealed a PGD2 metabolite, 13,14-dihydro-15-keto PGJ2, as a key biomarker associated with disease severity [1]. While this study did not use DK-PGD2-d4 directly, it underscores the importance of accurately quantifying PGD2 metabolites in urine, a complex matrix where endogenous analytes undergo further metabolism [2]. DK-PGD2-d4 is the specified internal standard for quantifying DK-PGD2, the precursor to this urinary biomarker, enabling robust and reproducible measurements in these challenging biological samples [2].

Biomarker Discovery LC-MS/MS Allergic Disease

Low Endogenous Abundance of DK-PGD2 Necessitates High-Purity, High-Sensitivity Analytical Standards

In human plasma, endogenous levels of 13,14-dihydro-15-keto PGD2 are often below the limit of detection ('n.d.') under basal conditions [1]. This is in stark contrast to the more readily detectable metabolites of PGE2 and PGF2α, which are present in the pg/mL to ng/mL range [1]. The extremely low circulating concentration of DK-PGD2 means that any contamination or inaccuracy introduced by a substandard internal standard (e.g., lower purity, incorrect isotopic enrichment) will have a disproportionately large impact on the ability to accurately quantify this analyte.

Metabolomics Low-Abundance Analytes Analytical Chemistry

13,14-Dihydro-15-keto PGD2-d4: Validated Application Scenarios Based on Quantitative Differentiation


LC-MS/MS Method Development for Quantifying PGD2 Metabolites in Allergic Inflammation Models

This is the primary application for DK-PGD2-d4. As a deuterated internal standard, it is essential for developing and validating LC-MS/MS methods to accurately quantify 13,14-dihydro-15-keto PGD2 (DK-PGD2) in biological fluids (e.g., plasma, urine, cell culture supernatants) [1]. The compound's +4 Da mass shift and high purity enable correction for matrix effects and ionization variability, which is critical for detecting this low-abundance metabolite in complex matrices from allergic disease models (e.g., asthma, atopic dermatitis, food allergy) [2].

Pharmacological Studies of the CRTH2/DP2 Receptor Pathway

Researchers investigating the role of the CRTH2 receptor in inflammation, allergy, or immune cell migration can use the unlabeled analog, DK-PGD2, as a selective agonist. As demonstrated by binding affinity data, DK-PGD2 is ~2-fold less potent than PGD2 at CRTH2, but crucially, it does not activate the DP1 receptor [3]. This selectivity allows for the unambiguous dissection of CRTH2-mediated signaling (e.g., Ca2+ mobilization, ERK phosphorylation) in cell types like mast cells and eosinophils, without the confounding effects of DP1 activation [4].

Biomarker Discovery and Validation for PGD2-Related Pathologies

Given that DK-PGD2 is a primary, relatively stable metabolite of PGD2, its accurate quantification in urine or plasma serves as a potential pharmacodynamic biomarker for PGD2 release in vivo [5]. DK-PGD2-d4 is the required internal standard for developing robust biomarker assays. Studies in conditions like food allergy and atopic dermatitis have identified other PGD2 metabolites as candidate biomarkers, underscoring the need for precise quantification of the entire PGD2 metabolic pathway [2].

In Vitro Ion Transport Studies in Gastrointestinal Research

For studies involving epithelial ion transport, particularly in the gastrointestinal tract, DK-PGD2 serves as a specific pharmacological tool. Its ability to consistently induce a dose-dependent decrease in short-circuit current (Isc) in canine colonic mucosa differentiates it from other PGD2 metabolites like 11β-PGF2α, which has the opposite effect [6]. This makes DK-PGD2 valuable for investigating distinct regulatory pathways of ion and fluid secretion in the colon.

Quote Request

Request a Quote for 13,14-Dihydro-15-keto prostaglandin D2-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.